4-((4-Aminophenyl)methyl)-2-isopropyl-6-propylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Aminophenyl)methyl)-2-isopropyl-6-propylaniline is an organic compound that belongs to the class of aniline derivatives Aniline derivatives are known for their wide range of applications in various fields, including pharmaceuticals, dyes, and polymers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Aminophenyl)methyl)-2-isopropyl-6-propylaniline can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of aniline derivatives using suitable alkylating agents under acidic conditions. The reaction typically requires a catalyst, such as aluminum chloride, to facilitate the alkylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((4-Aminophenyl)methyl)-2-isopropyl-6-propylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting nitro groups to amino groups.
Substitution: The compound can undergo electrophilic substitution reactions, where the amino group can be replaced by other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nitrating agents
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
4-((4-Aminophenyl)methyl)-2-isopropyl-6-propylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-((4-Aminophenyl)methyl)-2-isopropyl-6-propylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
4-((4-Aminophenyl)methyl)-2-isopropyl-6-propylaniline stands out due to its specific substitution pattern on the aniline ring, which imparts unique chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of specialized organic molecules and materials .
Properties
CAS No. |
93859-37-1 |
---|---|
Molecular Formula |
C19H26N2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
4-[(4-aminophenyl)methyl]-2-propan-2-yl-6-propylaniline |
InChI |
InChI=1S/C19H26N2/c1-4-5-16-11-15(12-18(13(2)3)19(16)21)10-14-6-8-17(20)9-7-14/h6-9,11-13H,4-5,10,20-21H2,1-3H3 |
InChI Key |
IAZGYMXXLFYKOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=CC(=C1)CC2=CC=C(C=C2)N)C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.